5-[[3-Carboxy-4-[(3,4-dimethoxybenzoyl)amino]phenyl]methyl]-2-[(3,4-dimethoxyphenyl)carbamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[3-Carboxy-4-[(3,4-dimethoxybenzoyl)amino]phenyl]methyl]-2-[(3,4-dimethoxyphenyl)carbamoyl]benzoic acid is a complex organic compound characterized by its intricate structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[3-Carboxy-4-[(3,4-dimethoxybenzoyl)amino]phenyl]methyl]-2-[(3,4-dimethoxyphenyl)carbamoyl]benzoic acid typically involves multi-step organic reactions. The process often begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Aromatic Substitution Reactions: These reactions involve the substitution of hydrogen atoms on aromatic rings with functional groups such as carboxyl, amino, and methoxy groups.
Amide Bond Formation: This step involves the reaction of carboxylic acids with amines to form amide bonds, which are crucial for the structure of the compound.
Esterification and Hydrolysis: These reactions are used to introduce and subsequently remove protective groups, facilitating the formation of the desired functional groups in the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-[[3-Carboxy-4-[(3,4-dimethoxybenzoyl)amino]phenyl]methyl]-2-[(3,4-dimethoxyphenyl)carbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Palladium on carbon (Pd/C), platinum (Pt)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-[[3-Carboxy-4-[(3,4-dimethoxybenzoyl)amino]phenyl]methyl]-2-[(3,4-dimethoxyphenyl)carbamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[[3-Carboxy-4-[(3,4-dimethoxybenzoyl)amino]phenyl]methyl]-2-[(3,4-dimethoxyphenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Affecting signal transduction pathways by binding to cellular receptors.
Modulating Gene Expression: Influencing the expression of genes related to inflammation, oxidative stress, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzoic Acid: Shares the dimethoxybenzoyl group but lacks the complex structure of the target compound.
Benzoic Acid Derivatives: Various derivatives with different functional groups, such as hydroxyl, amino, and methoxy groups.
Uniqueness
This detailed article provides a comprehensive overview of 5-[[3-Carboxy-4-[(3,4-dimethoxybenzoyl)amino]phenyl]methyl]-2-[(3,4-dimethoxyphenyl)carbamoyl]benzoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-[[3-carboxy-4-[(3,4-dimethoxybenzoyl)amino]phenyl]methyl]-2-[(3,4-dimethoxyphenyl)carbamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N2O10/c1-42-26-11-7-20(16-28(26)44-3)30(36)35-25-10-6-19(15-24(25)33(40)41)13-18-5-9-22(23(14-18)32(38)39)31(37)34-21-8-12-27(43-2)29(17-21)45-4/h5-12,14-17H,13H2,1-4H3,(H,34,37)(H,35,36)(H,38,39)(H,40,41) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFFHVCTIFHYJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)OC)C(=O)O)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N2O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.